molecular formula C26H27ClN4O2S2 B12213382 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12213382
M. Wt: 527.1 g/mol
InChI Key: HUVBXIMSDQARBI-QNGOZBTKSA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system providing a planar aromatic scaffold for molecular interactions.
  • Dipropylamino group: Introduced at position 2, likely increasing lipophilicity and influencing pharmacokinetic properties.
  • Z-configuration: The (Z)-stereochemistry of the exocyclic double bond may optimize steric and electronic interactions with biological targets.

This compound belongs to a class of molecules explored for therapeutic applications, leveraging the pharmacological versatility of thiazolidinone and pyridopyrimidine moieties, which are known for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C26H27ClN4O2S2

Molecular Weight

527.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27ClN4O2S2/c1-4-12-29(13-5-2)23-19(24(32)30-14-8-9-17(3)22(30)28-23)15-21-25(33)31(26(34)35-21)16-18-10-6-7-11-20(18)27/h6-11,14-15H,4-5,12-13,16H2,1-3H3/b21-15-

InChI Key

HUVBXIMSDQARBI-QNGOZBTKSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzyl group and the pyridopyrimidinone core. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process that meets the quality standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Biological Activity

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 489464-96-2) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24ClN5O2S2C_{25}H_{24}ClN_5O_2S^2 with a molecular weight of 526.07 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research on this compound indicates several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The specific compound under review has demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some thiazolidinone derivatives have been investigated for their potential in cancer therapy. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The thiazolidinone moiety is known to interact with various cellular targets, potentially modulating signaling pathways involved in inflammation and cell growth.
  • Inhibition of Key Enzymes : By inhibiting AChE and BChE, the compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of similar thiazolidinone compounds against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing promising results comparable to standard antibiotics .

Anticancer Effects

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

Enzyme Inhibition Studies

Research highlighted the compound's potential as a dual inhibitor for AChE and BChE. The IC50 values were reported at 46.42 µM for BChE and 157.31 µM for AChE, suggesting a selective inhibition profile beneficial for treating cognitive disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness (MIC/IC50)Reference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL
AnticancerBreast Cancer CellsInduces apoptosis
Enzyme InhibitionAChE157.31 µM
Enzyme InhibitionBChE46.42 µM

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle : The pyrido[1,2-a]pyrimidin-4-one core in the target compound and contrasts with the pyrazolo[3,4-d]pyrimidin-4-one in , altering electronic properties and binding affinity.
  • The dipropylamino group (target) vs. ethylamino () increases steric bulk and logP, which may prolong metabolic stability.

Physicochemical and Pharmacological Properties

Table 3: Predicted Properties Based on Structural Analogs

Property Target Compound 10b Compound from
logP ~4.2 (highly lipophilic) ~3.5 ~3.8
Solubility (mg/mL) <0.1 (aqueous) 0.5 (DMSO) 0.3 (DMSO)
Bioactivity Hypothesized anti-inflammatory/antimicrobial Anti-inflammatory (IC₅₀ = 12 μM) Not reported

Discussion:

  • Lipophilicity : The target’s higher logP vs. 10b suggests better tissue penetration but lower aqueous solubility.

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